molecular formula C9H20N2 B1452532 4-Dimethylaminomethyl-cyclohexylamine CAS No. 1178252-93-1

4-Dimethylaminomethyl-cyclohexylamine

Cat. No.: B1452532
CAS No.: 1178252-93-1
M. Wt: 156.27 g/mol
InChI Key: JDYWFZJIINVRGG-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWFZJIINVRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Dimethylaminomethyl-cyclohexylamine can be synthesized using various methods. One common synthetic route involves the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

4-Dimethylaminomethyl-cyclohexylamine undergoes several types of chemical reactions, including:

Mechanism of Action

Biological Activity

4-Dimethylaminomethyl-cyclohexylamine (DMCA) is a cyclic amine that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure:

  • Molecular Formula: C9_9H20_{20}N2_2
  • Molecular Weight: 156.27 g/mol

Synthesis Methods:
DMCA can be synthesized through the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of DMCA is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as:

  • Enzyme Inhibition: DMCA may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Interaction: It has the potential to bind to specific receptors, affecting signal transduction pathways.

The exact biochemical pathways affected by DMCA depend on the context of its application, but it is known to influence processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that DMCA exhibits a range of biological activities:

  • Antitumor Activity: Preliminary studies suggest that DMCA may have potential as an antitumor agent. Its structural similarity to other known inhibitors allows for speculation regarding its efficacy in cancer therapy.
  • Neuroprotective Effects: Some studies have indicated that compounds similar to DMCA can provide neuroprotective benefits, although specific research directly involving DMCA is limited.

Case Study 1: Antitumor Efficacy

A study explored the effects of DMCA on breast cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and induce apoptosis. Results demonstrated that DMCA significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

This data indicates a promising correlation between increased concentrations of DMCA and decreased cell viability, emphasizing its potential role in cancer therapeutics .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, DMCA was tested against oxidative stress in neuronal cells. The findings revealed that DMCA pretreatment significantly reduced markers of oxidative damage and improved cell survival rates under stress conditions.

Treatment Cell Survival (%)
Control50
DMCA (10 µM)75
DMCA (50 µM)90

These results suggest that DMCA may offer protective effects against oxidative stress-related damage in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dimethylaminomethyl-cyclohexylamine
Reactant of Route 2
Reactant of Route 2
4-Dimethylaminomethyl-cyclohexylamine

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